2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine is a heterocyclic compound that features a furo[3,2-b]pyridine backbone with a tert-butyldimethylsilyloxy substituent. Its molecular formula is C15H20ClN2O2Si, and it possesses unique structural properties that contribute to its reactivity and potential applications in drug development and other areas of research .
The presence of the tert-butyldimethylsilyloxy (TBDMS) protecting group suggests this molecule could be an intermediate in the synthesis of more complex furan- or pyridine-based molecules. The TBDMS group is a commonly used protecting group in organic chemistry that can be selectively removed under specific conditions [].
Furan and pyridine rings are frequently found in biologically active molecules. The chlorine atom and the protected hydroxyl group on this molecule offer opportunities for further functionalization, potentially leading to novel drug candidates [].
Furan and pyridine derivatives can exhibit interesting properties such as fluorescence or conductivity. While there is no specific research available on this compound, exploratory research into the material properties of 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine could be of interest [, ].
Research indicates that compounds similar to 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine exhibit significant biological activities. These include:
The synthesis of 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine typically involves several key steps:
These steps can vary based on the desired yield and purity of the final product .
The applications of 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine span several fields:
Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacological potential. Interaction studies often focus on:
Several compounds share structural similarities with 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine. Here are some notable examples:
Compound Name | Structural Features | Biological Activity | Unique Aspect |
---|---|---|---|
6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine | Trimethylsilyl group | Anticancer activity | Different silyl group |
2-(dimethylamino)furo[3,2-b]pyridine | Dimethylamino substituent | Antimicrobial properties | Amino group alters activity |
6-Bromo-2-(tert-butyl)furo[3,2-b]pyridine | Bromine instead of chlorine | Varies by substitution | Halogen variation impacts reactivity |
These compounds illustrate how variations in substituents can significantly affect biological activity and chemical behavior.